molecular formula C22H17ClN4O B11967704 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11967704
M. Wt: 388.8 g/mol
InChI Key: KVCZZGPZZFIDQI-UHFFFAOYSA-N
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Description

3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. The mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure. The solid product is then recrystallized from anhydrous tetrahydrofuran to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

    Material Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17ClN4O

Molecular Weight

388.8 g/mol

IUPAC Name

2-anilino-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN4O/c1-15-6-5-13-27-21(15)26-20(25-18-7-3-2-4-8-18)19(22(27)28)14-24-17-11-9-16(23)10-12-17/h2-14,25H,1H3

InChI Key

KVCZZGPZZFIDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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